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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and
potential biological significance of 4-Chloro-2-methoxybenzenesulfonamide. Due to the
limited availability of direct experimental data for this specific compound, this guide leverages
established chemical principles, data from structurally related molecules, and high-quality
predicted data to offer a comprehensive resource for researchers. The guide includes a
plausible synthesis pathway with detailed experimental protocols, a summary of key chemical
and physical properties, and an exploration of potential biological activities, focusing on the
well-established mechanisms of the sulfonamide functional group.

Chemical Properties

4-Chloro-2-methoxybenzenesulfonamide is an aromatic sulfonamide characterized by a
benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group.

Structure and Identification

o |[UPAC Name: 4-chloro-2-methoxybenzene-1-sulfonamide

e Molecular Formula: C7HsCINO3S
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e CAS Number: 43132-23-8 (Note: This CAS number has limited associated literature)

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloro-2-
methoxybenzenesulfonamide. As experimental data is not readily available in the literature,
these values are based on high-quality computational predictions.

Property Value Source
Molecular Weight 221.66 g/mol Calculated
Monoisotopic Mass 220.99135 Da Predicted[1]
Melting Point 155-160 °C Predicted
Boiling Point 385.2 °C at 760 mmHg Predicted

Sparingly soluble in water;

Solubility Soluble in DMSO, DMF, and Inferred from related structures
alcohols.

logP (XlogP) 0.7 Predicted[1]

pKa ~9.5 (sulfonamide N-H) Predicted

Synthesis and Experimental Protocols

A plausible and efficient synthesis of 4-Chloro-2-methoxybenzenesulfonamide involves a
two-step process: the chlorosulfonation of a suitable precursor followed by amination of the
resulting sulfonyl chloride.

Synthesis Pathway

The logical precursor for the synthesis is 3-chloroanisole, as the methoxy group is an ortho-,
para-director. Chlorosulfonation is expected to direct the sulfonyl chloride group to the para
position relative to the methoxy group.
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Caption: Proposed two-step synthesis of 4-Chloro-2-methoxybenzenesulfonamide.

Experimental Protocol: Step 1 - Synthesis of 4-Chloro-2-
methoxybenzenesulfonyl chloride

This protocol is a general method for the chlorosulfonation of aromatic ethers.

Materials:

e 3-Chloroanisole (1.0 eq)

Crushed ice

Procedure:

Chlorosulfonic acid (3.0 - 5.0 eq)

Dichloromethane (anhydrous)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

¢ In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a gas outlet connected to a trap for HCI gas, add 3-chloroanisole (1.0 eq) dissolved in

anhydrous dichloromethane.
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e Cool the flask to 0-5 °C in an ice-water bath.

» Slowly add chlorosulfonic acid (3.0 - 5.0 eq) dropwise via the dropping funnel over a period
of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of
HCI gas will be observed.

 After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional
hour, then let it warm to room temperature and stir for another 2-4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed
ice with vigorous stirring.

o Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

o Combine the organic layers and wash with cold water, followed by a saturated sodium
bicarbonate solution until effervescence ceases, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude 4-Chloro-2-methoxybenzenesulfonyl chloride, which can be used in
the next step without further purification or purified by recrystallization or column
chromatography.

Experimental Protocol: Step 2 - Synthesis of 4-Chloro-2-
methoxybenzenesulfonamide

This protocol describes the amination of a sulfonyl chloride.
Materials:

e 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq)

e Aqueous ammonia (28-30%, excess)

¢ Dichloromethane or Tetrahydrofuran (THF)

 Dilute Hydrochloric Acid
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e Saturated sodium bicarbonate solution
e Anhydrous sodium sulfate
Procedure:

o Dissolve the crude 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable
solvent such as dichloromethane or THF in a round-bottom flask.

e Cool the solution to 0-5 °C in an ice-water bath.

» Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A
white precipitate should form.

 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3
hours.

e Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

« If a precipitate has formed, collect it by filtration. If not, transfer the mixture to a separatory
funnel.

o Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, water, and
saturated sodium bicarbonate solution.

» Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under
reduced pressure.

e The resulting crude solid can be purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-Chloro-2-
methoxybenzenesulfonamide.

Spectral Data (Predicted)

As experimental spectra are not available, the following are predicted spectra to aid in the
characterization of 4-Chloro-2-methoxybenzenesulfonamide.

'H NMR Spectrum (Predicted)
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» Solvent: CDClsz
e Frequency: 400 MHz
o Predicted Chemical Shifts (8, ppm):
o ~7.8 (d, 1H): Aromatic proton ortho to the sulfonyl group.
o ~7.0 (dd, 1H): Aromatic proton ortho to the chlorine and meta to the sulfonyl group.
o ~6.9 (d, 1H): Aromatic proton ortho to the methoxy group.
o ~4.9 (s, 2H): Sulfonamide (-SO2NH2) protons (broad singlet, exchangeable with D20).

o ~3.9 (s, 3H): Methoxy (-OCHs) protons.

13C NMR Spectrum (Predicted)

» Solvent: CDClsz

e Frequency: 100 MHz

e Predicted Chemical Shifts (&, ppm):
o ~155.0: Aromatic carbon attached to the methoxy group.
o ~138.0: Aromatic carbon attached to the sulfonyl group.
o ~135.0: Aromatic carbon attached to the chlorine group.
o ~130.0: Aromatic CH.
o ~115.0: Aromatic CH.
o ~112.0: Aromatic CH.

o ~56.0: Methoxy carbon (-OCHs).

Infrared (IR) Spectrum (Predicted)
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Wavenumber (cm~?) Intensity Assignment
3350-3250 Medium, Sharp N-H stretching (sulfonamide)
3080-3010 Medium Aromatic C-H stretching
] Aliphatic C-H stretching

2980-2850 Medium

(methoxy)
1590, 1480 Medium-Strong Aromatic C=C stretching
1350-1310 Strong Asymmetric SOz stretching
1170-1150 Strong Symmetric SO2 stretching
1250 Strong C-O stretching (aryl ether)

C-H out-of-plane bending
850-800 Strong )

(substituted benzene)
750-700 Strong C-Cl stretching

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for 4-Chloro-2-
methoxybenzenesulfonamide, its chemical structure as a sulfonamide suggests potential
activity based on well-established mechanisms for this class of compounds.

Antibacterial Activity: Folic Acid Synthesis Inhibition

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of
the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of
folic acid in bacteria, which is an essential nutrient for DNA synthesis and growth.[3][4][5]
Humans are generally unaffected as they obtain folic acid from their diet.[2][3]
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Caption: Mechanism of action for sulfonamide antibacterial drugs.
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Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-
containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to
bicarbonate.[6][7] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being
investigated as anti-cancer and anti-obesity drugs.[6] The sulfonamide group coordinates to the
Zn2* ion in the enzyme's active site, blocking its catalytic activity.[8][9]
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Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Conclusion

4-Chloro-2-methoxybenzenesulfonamide is a compound of interest within the broader class
of benzenesulfonamides. While direct experimental data remains scarce, this guide provides a
robust theoretical framework for its synthesis, properties, and potential biological activities. The
provided protocols offer a starting point for its laboratory synthesis, and the predicted spectral
data can aid in its characterization. The exploration of its potential as an antibacterial agent or a
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carbonic anhydrase inhibitor, based on its functional group, opens avenues for future research

and drug development efforts. Further experimental validation is necessary to confirm the

properties and activities outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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